6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol
Overview
Description
6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Scientific Research Applications
6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential inhibitor of protein kinases. Protein kinases are enzymes that play a critical role in the regulation of cellular processes, and their dysregulation has been implicated in a variety of diseases, including cancer. 6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol has been found to be a potent inhibitor of several protein kinases, including c-Src and Abl kinases.
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol involves the inhibition of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to their target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects
6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein kinases, this compound has been found to have anti-inflammatory properties and to be a potent antioxidant. It has also been found to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of these enzymes in cellular processes and disease. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several promising future directions for research involving 6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol. One area of research involves the development of more potent and selective inhibitors of protein kinases, which may have potential applications in the treatment of cancer and other diseases. Another area of research involves the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
properties
IUPAC Name |
4-amino-2-(2-naphthalen-2-yloxyethylsulfanyl)-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-14-10-15(20)19-16(18-14)22-8-7-21-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7-8H2,(H3,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPBLAHGEUKVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCSC3=NC(=CC(=O)N3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-(2-naphthalen-2-yloxyethylsulfanyl)-1H-pyrimidin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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